

# BAY-8400: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BAY-8400  |           |
| Cat. No.:            | B15607144 | Get Quote |

## An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect and repair DNA lesions, thereby maintaining genomic integrity. A key player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is central to the Non-Homologous End Joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2][3] In many cancers, the upregulation of DNA-PK contributes to resistance to DNA-damaging therapies such as radiotherapy and certain chemotherapies.[1] Consequently, the inhibition of DNA-PK has emerged as a promising therapeutic strategy to sensitize cancer cells to these treatments.[1]

**BAY-8400** is a novel, potent, and selective small molecule inhibitor of DNA-PK that has demonstrated significant potential in preclinical studies.[1][4] Developed by Bayer, this orally active compound has been shown to synergistically enhance the efficacy of targeted alpha therapies, a form of radiotherapy.[1][4][5] This technical guide provides a comprehensive overview of **BAY-8400**, including its biochemical and cellular activities, selectivity profile, pharmacokinetic properties, and detailed methodologies for key experimental assays.

### **Data Presentation**



**Biochemical and Cellular Activity of BAY-8400** 

| Parameter                                | Assay                     | Cell Line                 | IC50 (nM) | Reference    |
|------------------------------------------|---------------------------|---------------------------|-----------|--------------|
| DNA-PK<br>Inhibition                     | Biochemical (TR-<br>FRET) | -                         | 81        | [1][6][7][8] |
| yH2AX Inhibition                         | Cellular                  | HT-144 (ATM-<br>negative) | 69        | [1][4]       |
| Antiproliferative<br>Activity            | Cellular                  | HT-29                     | 2540      | [1]          |
| Antiproliferative Activity (+ Bleomycin) | Cellular                  | HT-29                     | 358       | [1]          |

**Selectivity Profile of BAY-8400** 

| Kinase | Biochemical<br>IC50 (nM) | Cellular IC50<br>(nM)   | Selectivity vs.<br>DNA-PK<br>(Biochemical) | Reference |
|--------|--------------------------|-------------------------|--------------------------------------------|-----------|
| DNA-PK | 81                       | 69 (yH2AX)              | 1x                                         | [1][6]    |
| РІЗКβ  | 117                      | >1000 (pAKT<br>Ser473)  | 1.4x                                       | [1][6]    |
| ATR    | 394                      | >2300 (pCHK1<br>Ser345) | 4.9x                                       | [1][6]    |
| mTOR   | 1910                     | -                       | 23.6x                                      | [1][6]    |
| ATM    | 19300                    | -                       | >238x                                      | [1][6]    |

## In Vitro and In Vivo Pharmacokinetic Properties of BAY-8400



| Parameter                         | Species | Value | Units  | Reference |
|-----------------------------------|---------|-------|--------|-----------|
| Blood Clearance<br>(IV)           | Rat     | 2.2   | L/h/kg | [1][4]    |
| Blood Clearance<br>(IV)           | Mouse   | 8.1   | L/h/kg | [1][4]    |
| Volume of Distribution (IV)       | Rat     | 1.8   | L/kg   | [1][4]    |
| Volume of Distribution (IV)       | Mouse   | 3.7   | L/kg   | [1][4]    |
| Half-life (IV)                    | Rat     | 0.84  | h      | [1][4]    |
| Half-life (IV)                    | Mouse   | 0.68  | h      | [1][4]    |
| Oral<br>Bioavailability           | Rat     | 22    | %      | [1][4]    |
| Oral Half-life                    | Rat     | 4     | h      | [1][4]    |
| Plasma Protein<br>Binding (fu)    | Mouse   | 49    | %      | [1][4]    |
| Aqueous<br>Solubility (pH<br>6.5) | -       | 99    | mg/L   | [1][4]    |
| Caco-2 Permeability (Papp A-B)    | -       | 305   | nm/s   | [1][4]    |
| Caco-2 Efflux<br>Ratio            | -       | 0.7   | -      | [1][4]    |

## In Vivo Efficacy of BAY-8400 in Combination with PSMA-TTC BAY 2315497



| Treatment Group                     | Dosing Regimen                                                         | T/Carea | Reference |
|-------------------------------------|------------------------------------------------------------------------|---------|-----------|
| Vehicle Control                     | Daily oral gavage                                                      | -       | [1]       |
| Isotype Control-TTC                 | Single IV injection<br>(150 kBq/kg)                                    | 0.79    | [1]       |
| BAY-8400<br>Monotherapy             | Daily oral gavage (150<br>mg/kg)                                       | 0.76    | [1]       |
| PSMA-TTC BAY<br>2315497 Monotherapy | Single IV injection<br>(150 kBq/kg)                                    | 0.38    | [1]       |
| BAY-8400 + PSMA-<br>TTC BAY 2315497 | Daily oral gavage (150<br>mg/kg) + Single IV<br>injection (150 kBq/kg) | 0.22    | [1]       |

# **Experimental Protocols Biochemical DNA-PK Kinase Assay (TR-FRET)**

This protocol is adapted from standard time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assays.[9][10][11][12][13]

#### Materials:

- · Recombinant human DNA-PK enzyme
- DNA-PK substrate peptide (e.g., a p53-derived peptide)
- ATP
- BAY-8400
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM
   DTT)
- Europium-labeled anti-phospho-substrate antibody (Donor)
- Allophycocyanin (APC)-labeled streptavidin (Acceptor)



- 384-well low-volume microplates
- TR-FRET plate reader

#### Procedure:

- Prepare serial dilutions of BAY-8400 in DMSO and then dilute in Assay Buffer.
- Add 2.5  $\mu$ L of the diluted **BAY-8400** or vehicle control (DMSO) to the wells of a 384-well plate.
- Add 2.5 μL of DNA-PK enzyme solution to each well.
- Initiate the kinase reaction by adding 5  $\mu$ L of a solution containing the substrate peptide and ATP (at a concentration close to the Km for ATP) to each well.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding 5  $\mu$ L of a stop solution containing EDTA.
- Add 5  $\mu$ L of the detection mix containing the Europium-labeled antibody and APC-labeled streptavidin.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).
- Calculate the ratio of the acceptor and donor emission signals and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic fit.

## Cellular yH2AX Assay for DNA Damage

This protocol is a generalized procedure for measuring the phosphorylation of H2AX at Ser139 (yH2AX), a marker of DNA double-strand breaks.[14][15][16][17][18]

### Materials:

HT-144 (ATM-negative) or other suitable cancer cell line



### BAY-8400

- Ionizing radiation source (e.g., X-ray irradiator) or a radiomimetic agent (e.g., bleomycin)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibody: anti-phospho-Histone H2AX (Ser139) antibody
- Secondary antibody: fluorescently labeled anti-species IgG
- DAPI for nuclear counterstaining
- Fluorescence microscope or high-content imaging system

### Procedure:

- Seed cells in 96-well imaging plates and allow them to adhere overnight.
- Pre-treat the cells with a serial dilution of BAY-8400 for 1-2 hours.
- Induce DNA damage by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10
   Gy) or by adding a DNA-damaging agent.
- Incubate the cells for a specified time post-damage (e.g., 30-60 minutes) to allow for H2AX phosphorylation.
- Wash the cells with PBS and fix with fixation buffer for 15 minutes at room temperature.
- Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
- Wash with PBS and block with blocking buffer for 1 hour.



- Incubate with the primary anti-yH2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
- Wash with PBS and counterstain the nuclei with DAPI.
- Acquire images using a fluorescence microscope or a high-content imaging system.
- Quantify the number and intensity of γH2AX foci per nucleus using automated image analysis software.
- Plot the yH2AX signal against the inhibitor concentration to determine the IC50 value.

## Cellular pAKT (Ser473) Western Blot for PI3K/mTOR Pathway Inhibition

This protocol describes the detection of phosphorylated AKT at Ser473, a downstream marker of PI3K and mTORC2 activity.[19][20][21][22][23]

### Materials:

- MCF-7 or other suitable cancer cell line
- BAY-8400
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)



- Primary antibodies: anti-pAKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Chemiluminescence imaging system

### Procedure:

- Plate cells and grow to 70-80% confluency.
- Treat cells with various concentrations of BAY-8400 for a specified duration (e.g., 2 hours).
- Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Scrape the cells, collect the lysate, and clarify by centrifugation.
- Determine the protein concentration of the supernatant using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-pAKT (Ser473) antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
- To confirm equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.



 Densitometry analysis can be performed to quantify the band intensities and determine the IC50 for pAKT inhibition.

## In Vivo LNCaP Xenograft Efficacy Study

This protocol outlines the in vivo evaluation of **BAY-8400** in combination with a targeted radionuclide therapy in a prostate cancer xenograft model.[1][24][25][26][27]

### Materials:

- Male immunodeficient mice (e.g., SCID or nu/nu)
- LNCaP human prostate cancer cells
- Matrigel
- BAY-8400 formulation for oral gavage (e.g., in PEG/EtOH)
- PSMA-TTC BAY 2315497
- Vehicle and isotype controls
- Calipers for tumor measurement
- Animal housing and monitoring equipment in accordance with institutional guidelines

### Procedure:

- Subcutaneously implant LNCaP cells mixed with Matrigel into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=9 per group in the cited study).
- Treatment Groups:
  - Vehicle Control: Daily oral gavage.



- Isotype Control-TTC: Single intravenous injection on day 0.
- BAY-8400 Monotherapy: Daily oral gavage.
- PSMA-TTC BAY 2315497 Monotherapy: Single intravenous injection on day 0.
- Combination Therapy: Single intravenous injection of PSMA-TTC BAY 2315497 on day 0, followed by daily oral gavage of BAY-8400.
- Measure tumor volume and body weight 2-3 times per week.
- Monitor the animals for any signs of toxicity.
- At the end of the study (e.g., due to tumor size limits or a predefined time point), euthanize
  the animals and collect tumors for pharmacodynamic analysis if required.
- Calculate the tumor growth inhibition for each treatment group, for example, by comparing the area under the tumor growth curve (T/Carea).

## **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Non-Homologous End Joining (NHEJ) pathway and the inhibitory action of BAY-8400.





Click to download full resolution via product page

Caption: Experimental workflow for the in vivo efficacy study of BAY-8400.





Click to download full resolution via product page

Caption: Kinase selectivity profile of **BAY-8400**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Non-homologous DNA end joining and alternative pathways to double-strand break repair
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BAY-8400: A Novel Potent and Selective DNA-PK Inhibitor which Shows Synergistic Efficacy in Combination with Targeted Alpha Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probe BAY-8400 | Chemical Probes Portal [chemicalprobes.org]
- 7. DNA PK | BioChemPartner [biochempartner.com]
- 8. abmole.com [abmole.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Frontiers | An estimate assay for low-level exposure to ionizing radiation based on mass spectrometry quantification of γ-H2AX in human peripheral blood lymphocytes [frontiersin.org]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry -PMC [pmc.ncbi.nlm.nih.gov]
- 16. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Use of the γ-H2AX Assay to Investigate DNA Repair Dynamics Following Multiple Radiation Exposures | PLOS One [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression [bio-protocol.org]
- 22. Effects of changes to Western Blot Protocols | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. Establishment of an orthotopic prostate cancer xenograft mouse model using microscope-guided orthotopic injection of LNCaP cells into the dorsal lobe of the mouse prostate PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. LNCaP Xenograft Model Altogen Labs [altogenlabs.com]
- 27. meliordiscovery.com [meliordiscovery.com]
- To cite this document: BenchChem. [BAY-8400: A Selective DNA-PK Inhibitor for Advancing Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607144#bay-8400-as-a-selective-dna-pk-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com